Allylamine

Overview

Description

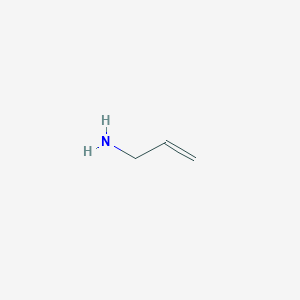

Allylamine (C₃H₇N) is a primary unsaturated alkylamine characterized by an allyl group (CH₂=CH-CH₂) and a primary amine (-NH₂). It is a colorless, flammable liquid with a pungent ammonia-like odor and high water solubility. Industrially, it serves as a solvent, intermediate in pharmaceutical synthesis (e.g., antifungal agents like terbinafine), and a precursor for ion-exchange resins . This compound is also a research tool for studying cardiovascular toxicity due to its metabolism into acrolein, a cardiotoxic metabolite .

Preparation Methods

Traditional Synthesis Methods

Allyl Chloride and Ammonia Reaction

The classical synthesis involves reacting allyl chloride () with ammonia () at elevated temperatures (50–100 °C). This method typically produces a mixture of monoallylamine (MAA), dithis compound (DAA), and trithis compound (TAA) . Catalysts such as or enhance reaction rates at lower temperatures (20–50 °C), though purification remains challenging due to byproduct formation . Hydrochloric acid hydrolysis is often employed to isolate MAA selectively, achieving yields of ~60–70% .

Hydrolysis of Allyl Isothiocyanate

Allyl isothiocyanate () hydrolysis under acidic conditions offers a pathway to this compound. This method requires careful control of evaporation rates to prevent hydrochloric acid retention, with yields dependent on the purity of the starting material . Industrial adaptations use gas traps to mitigate toxic vapor release during large-scale production .

Thermal and Ammonolytic Methods

Thermal cleavage of allyl dithiocarbamates or ammonolysis of trithis compound () provides alternative routes. These methods, however, are less favored due to energy-intensive conditions and lower selectivity .

Photocatalytic Allylic Amination

A 2020 breakthrough utilized iminothianthrenes as nitrogen sources under iridium photocatalysis () to achieve alkyl allylamines . Key innovations include:

-

Mechanism : Photoexcited iridium facilitates single-electron transfer (SET), generating allylic radicals that couple with iminothianthrenes.

-

Conditions : Reactions proceed at 25–50 °C under blue light (450 nm), with hexafluoroisopropanol (HFIP) and trifluoroacetic anhydride (TFAA) suppressing undesired oxidation .

-

Selectivity : trans-Olefins dominate (16:1 E:Z), and functional groups like esters, ketones, and halides remain intact . Yields reach 71% for primary amines (e.g., 11 ) .

Metal-Free Multicomponent Reactions

A 2024 strategy combined decarboxylative coupling and the Petasis reaction to synthesize allylamines without metal catalysts . The protocol employs:

-

Substrates : ()-3-(2,4,6-trimethoxyphenyl)acrylic acid, boronic acids, formaldehyde, and primary amines.

-

Mechanism : Decarboxylation generates allyl intermediates, which undergo Petasis-type coupling with amines and aldehydes .

-

Optimization : Electron-donating groups (e.g., methoxy) on cinnamic acid derivatives enhance reactivity, yielding ≤78% across 30 substrates .

Transition Metal-Catalyzed Methods

Palladium-Catalyzed Amination

A 2010 patent described this compound synthesis via palladium-catalyzed () reaction of carboxylic acid allyl esters with primary/secondary amines . Key features:

-

Catalyst : 0.1–20 wt% on activated carbon.

-

Conditions : 50–150 °C, solvent-free or in water/organic biphasic systems .

-

Products : Novel tetraallyl diamino compounds (e.g., -tetraallyl-m-xylylenediamine) with industrial applicability .

Nickel-Photoredox Dual Catalysis

A 2021 method merged photoredox and nickel catalysis to construct chiral branched allylamines :

-

Substrates : Alkyl bromides and 3-bromoallylamines.

-

Conditions : Blue light, 4CzIPN photocatalyst, precatalyst.

-

Outcomes : Enantiomeric purity retained (>99% ee) for substrates with esters, nitriles, and epoxides .

Comparative Analysis of Methods

| Method | Catalyst | Temperature (°C) | Yield (%) | Selectivity | Year |

|---|---|---|---|---|---|

| Allyl Chloride + | 50–100 | 60–70 | Low (mix of MAA/DAA/TAA) | 1950s | |

| Photocatalytic | 25–50 | 71 | High (trans >16:1) | 2020 | |

| Metal-Free Petasis | None | 80–100 | 78 | Moderate | 2024 |

| -Catalyzed | 50–150 | 65–85 | High (tetraallyl) | 2010 | |

| Ni-Photoredox | /4CzIPN | 25 | 50–75 | High (ee >99%) | 2021 |

Emerging Trends and Challenges

Recent advances prioritize sustainability, exemplified by metal-free protocols and enantioselective photoredox methods . Persistent challenges include:

-

Byproduct Management : Traditional routes require costly purification .

-

Scalability : Photocatalytic methods need specialized equipment for light irradiation .

-

Cost : Palladium catalysts remain expensive despite high efficiency .

Future directions may explore biocatalysis or flow chemistry to address these limitations.

Chemical Reactions Analysis

Chemical Reactions of Allylamine

This compound participates in various chemical reactions, which can be categorized based on their mechanisms and outcomes. The following sections detail significant reactions involving this compound, including allylic amination, cross-coupling reactions, and the synthesis of chiral derivatives.

Allylic Amination Reactions

Allylic amination is a crucial reaction for synthesizing allylamines. Recent advancements have introduced novel methodologies that enhance the efficiency and selectivity of this transformation.

-

Photocatalyzed Allylic C–H Amination : A groundbreaking method involves the use of thianthrene-based nitrogen sources under photocatalytic conditions. This approach enables the direct formation of alkyl allylamines from olefins through allylic C–H amination. The reaction proceeds via the generation of N-centered radicals from thianthrene derivatives, facilitating carbon-nitrogen bond formation without requiring transition metals. This method has shown high selectivity for both terminal and internal alkenes, yielding linear products with minimal side reactions .

-

Mechanism Overview : The proposed mechanism involves energy transfer between a photocatalyst and thianthrene-based aminating reagents, leading to the formation of reactive intermediates that undergo selective allylic C–H amination. This method has been validated through various experimental conditions that optimize product yields and minimize by-products .

Cross-Coupling Reactions

Allylamines are also utilized in cross-coupling reactions, particularly in the synthesis of more complex organic molecules.

| Entry | Reaction Conditions | Product Yield (%) | Observations |

|---|---|---|---|

| 1 | Pd(OAc)₂/ PPh₃, K₂CO₃ at 85 °C | 90 | Linear (E)-allylamine produced |

| 2 | Ligand-free conditions | 0 | No reaction observed |

| 3 | Pd₂(dba)₃, NaOAc, NEt₃ | 85 | Clean conversion without migration |

Scientific Research Applications

Pharmaceutical Applications

Antifungal Agents

Allylamines are primarily known for their role as antifungal agents. The most notable compound in this class is terbinafine , which inhibits ergosterol synthesis by targeting squalene epoxidase, a key enzyme in fungal cell membrane formation. Terbinafine is effective against dermatophytes, molds, and dimorphic fungi, making it a critical treatment for fungal infections such as athlete's foot and onychomycosis .

Clinical Efficacy

A systematic review highlighted that while terbinafine shows significant efficacy against dermatophyte infections, its effectiveness against cutaneous leishmaniasis is limited. In clinical trials comparing terbinafine to meglumine antimoniate, the cure rates were 38% and 53%, respectively, indicating that further research is needed to explore combination therapies with triazole drugs for enhanced efficacy .

Industrial Applications

Chemical Synthesis

Allylamine serves as an important intermediate in the synthesis of various chemicals:

- Rubber Vulcanization : Used in the production of rubber products.

- Ion-Exchange Resins : Essential for water purification processes.

- Corrosion Inhibitors : Employed in pickling steel to prevent corrosion .

Table 1: Industrial Uses of this compound

| Application | Description |

|---|---|

| Rubber Manufacturing | Used in the vulcanization process |

| Ion-Exchange Resins | Synthesis for water purification |

| Corrosion Inhibitors | Prevents corrosion during steel processing |

| Pharmaceuticals | Intermediate in drug synthesis |

Biomedical Research

Tissue Engineering

this compound's functional properties make it suitable for biomedical applications. It has been utilized in plasma polymerization to create surfaces conducive to cell adhesion. For instance, cationic polymer coatings on titanium implants have shown improved antibacterial properties, potentially reducing infection rates associated with implants .

Case Study: Plasma Polymerization

In a study involving titanium alloy implants, this compound was polymerized to form a positively charged surface that enhanced antibacterial capability. This approach demonstrated significant promise in preventing implant-related infections and improving overall biocompatibility .

Environmental Applications

This compound is also noted for its role in environmental chemistry:

Mechanism of Action

The mechanism of action of allylamine-based antifungal drugs involves the inhibition of squalene epoxidase, an enzyme crucial for the biosynthesis of ergosterol, a key component of fungal cell membranes. This inhibition leads to the accumulation of squalene and depletion of ergosterol, disrupting the cell membrane and ultimately causing fungal cell death .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Comparisons

Allylamine vs. Benzylamine

- Structure : this compound has an allyl group (CH₂=CH-CH₂), whereas benzylamine (C₆H₅-CH₂-NH₂) features a benzyl group attached to the amine.

- Reactivity : this compound’s double bond allows for electrophilic addition and polymerization, while benzylamine’s aromatic ring supports electrophilic substitution.

- Applications : Both are used in antifungal agents. This compound derivatives (e.g., naftifine) inhibit squalene epoxidase, while benzylamine derivatives often require structural optimization for activity .

This compound vs. Ethylenediamine (EDA)

- Structure : EDA (H₂N-CH₂-CH₂-NH₂) is a diamine with two primary amines, contrasting with this compound’s single amine and unsaturated backbone.

- Functionality : EDA is used in crosslinking and chelation, whereas this compound’s polymer (polythis compound) is valued for surface amine functionalization in biosensors .

This compound vs. Propylamine

- Structure : Propylamine (CH₃-CH₂-CH₂-NH₂) is a saturated analog lacking the allyl group’s double bond.

- Plasma Polymerization : this compound incorporates more amine groups into coatings than propylamine, making it superior for biomedical surface modifications .

Antifungal Activity and Mechanism of Action

This compound derivatives (e.g., naftifine, terbinafine) target squalene epoxidase (SE), disrupting ergosterol synthesis in fungi. Comparative studies with benzylamine antimycotics reveal:

- Pharmacophore : this compound derivatives require a tertiary this compound group and a methylnaphthalene moiety for optimal activity, whereas benzylamine derivatives rely on aromatic substitutions .

- Activity : Naftifine (this compound derivative) shows MIC values of 0.03–0.06 µg/mL against Trichophyton rubrum, outperforming early benzylamine analogs .

- Resistance : this compound antifungals face resistance due to widespread use, but structural modifications (e.g., compound 17 in ) restore efficacy through enhanced SE binding .

Table 1: Antifungal Activity of this compound Derivatives vs. Benzylamine Analogs

Physicochemical Properties

Table 2: Comparative Physicochemical Properties

Toxicological Profiles

Biological Activity

Allylamine is a compound with significant biological activity, particularly recognized for its role as a precursor in the synthesis of various pharmaceuticals and its antifungal properties. This article delves into the biological mechanisms, pharmacological effects, and clinical implications of this compound, supported by data tables and case studies.

This compound is an organic compound characterized by its amine functional group attached to an allyl group. Its structural formula is . The biological activity of this compound is primarily linked to its ability to inhibit the enzyme squalene epoxidase, a critical component in the ergosterol biosynthesis pathway in fungi. This inhibition leads to an accumulation of squalene and a deficiency in ergosterol, which disrupts fungal cell membrane integrity and function, ultimately resulting in cell death .

Table 1: Key Enzymes in Ergosterol Biosynthesis

| Enzyme | Function | Gene |

|---|---|---|

| Squalene Epoxidase | Converts squalene to 2,3-oxidosqualene | ERG1 |

| Lanosterol Synthase | Converts 2,3-oxidosqualene to lanosterol | ERG7 |

| Lanosterol 14-alpha Demethylase | Converts lanosterol to ergosterol | ERG11 |

Antifungal Activity

Allylamines, including compounds like naftifine and terbinafine, are clinically significant antifungal agents. They exhibit fungicidal activity against dermatophytes and other fungi by targeting the fungal cell membrane's sterol composition. The mechanism involves both the inhibition of ergosterol synthesis and direct membrane disruption due to altered sterol profiles .

Case Study: Efficacy of Terbinafine

In clinical trials, terbinafine has shown high efficacy against onychomycosis (fungal nail infections). A study reported that after 12 weeks of treatment, over 70% of patients achieved complete or near-complete nail growth free from fungal infection .

Toxicological Profile

While this compound exhibits beneficial antifungal properties, it also poses certain risks upon exposure. Short-term inhalation studies have revealed irritant effects on mucous membranes and potential central nervous system impacts at higher concentrations. For instance, a study indicated that exposure to 14 ppm resulted in intolerable sensory irritation among human volunteers .

Table 2: Acute Exposure Guidelines for this compound

| Exposure Level (ppm) | Eye Irritation (%) | Nose Irritation (%) | Pulmonary Discomfort (%) |

|---|---|---|---|

| 2.5 | 21 | 50 | 29 |

| 5 | 15 | 54 | 46 |

| 10 | 50 | 100 | 50 |

Pharmacokinetics

The pharmacokinetic profile of this compound derivatives shows rapid absorption and distribution with varying elimination half-lives. For example, terbinafine has a half-life ranging from 17 to 63 hours depending on the formulation used (oral vs topical) and patient metabolism .

Table 3: Pharmacokinetic Parameters of Terbinafine

| Parameter | Value |

|---|---|

| Volume of Distribution | ~142 mL/kg |

| Clearance | ~4.38 mL/kg/h |

| Elimination Half-Life | ~21.51 hours |

Q & A

Basic Research Questions

Q. What are the primary research applications of allylamine in experimental models?

this compound has been widely used since the 1940s to model cardiovascular pathologies such as atherosclerosis, myocardial infarction, and vascular injury in animal studies. Its ability to induce endothelial damage and oxidative stress (via metabolism to acrolein) makes it a tool for studying mechanisms of cardiovascular toxicity. For example, aortic mitochondrial dysfunction and lipid peroxidation in rats are key endpoints .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

Human exposure studies indicate that this compound concentrations above 5 ppm can cause severe irritation, cardiotoxicity, and respiratory distress. The Acute Exposure Guideline Level (AEGL-1) for 10-minute exposure is 0.42 ppm, derived from mouse RD50 data and human sensory irritation thresholds. Researchers should use fume hoods, monitor air concentrations, and adhere to OSHA guidelines for permissible exposure limits .

Q. How is this compound synthesized industrially, and what are its common impurities?

this compound is synthesized via the reaction of allyl chloride with ammonia under controlled conditions. Key impurities include residual allyl chloride and byproducts like dithis compound. Distillation is critical for purification, and gas chromatography (GC) with headspace sampling is recommended for quality control .

Q. What analytical methods are used to quantify this compound in biological and environmental samples?

Headspace gas chromatography (HS-GC) coupled with flame ionization detection (FID) is widely employed. For aqueous samples, alkaline dilution (e.g., 0.1M NaOH) improves volatility, while DMSO or DMF enhances recovery in organic matrices. Detection limits as low as 0.0228 mg/mL have been reported .

Advanced Research Questions

Q. How can oxidative stress induced by this compound be mitigated in cardiovascular toxicity studies?

this compound is metabolized to acrolein, which generates reactive oxygen species (ROS) and depletes cellular glutathione. Pretreatment with antioxidants like N-acetylcysteine (NAC) or inhibitors of semicarbazide-sensitive amine oxidase (SSAO) reduces aortic mitochondrial damage and lipid peroxidation. Monitoring thiobarbituric acid-reactive substances (TBARS) and hydroxyl radical generation is critical for evaluating interventions .

Q. What structural features of this compound derivatives enhance antifungal activity?

The tertiary this compound group in naftifine and terbinafine is essential for inhibiting squalene epoxidase in fungi. Systematic structure-activity relationship (SAR) studies show that substituting the phenyl ring with electron-withdrawing groups (e.g., Cl) improves potency, while bulky substituents reduce bioavailability. In vitro MIC90 values against dermatophytes range from 0.001–0.01 µg/mL .

Q. How do ion fluxes influence this compound plasma polymerization for biomedical coatings?

In radio-frequency plasma polymerization, ion flux (1.4 × 10¹⁸ ions/m²/s at 14 W) correlates with deposition rate and film thickness. XPS analysis reveals that higher ion energy preserves amine functionality, critical for cell adhesion in coatings. However, excessive power (>20 W) degrades the monomer, reducing biocompatibility .

Q. What discrepancies exist in odor threshold data for this compound, and how should they inform exposure guidelines?

Reported odor thresholds range from 2.5 ppm (human studies) to 6.2 ppm (empirical models). The AEGL-1 value of 0.42 ppm is conservative, but sensory irritation studies in mice (RD50 = 9 ppm) suggest interspecies variability. Researchers must validate detection methods (e.g., olfactometry) to resolve conflicts between calculated and empirical thresholds .

Q. What catalytic systems optimize this compound synthesis for high-purity research-grade material?

Iridium-phosphoramidite complexes enable asymmetric allylation of amines with >90% enantiomeric excess (ee). Kinetic studies show first-order dependence on allylic carbonate and inverse-first order on product, indicating reversible oxidative addition. Binding affinity ratios (k₁/k₂ = 1.2) align with enantioselectivity in catalytic cycles .

Q. How does this compound-induced vascular injury compare to human atherosclerotic models?

this compound-treated rats exhibit aortic medial necrosis and smooth muscle proliferation, mimicking early-stage atherosclerosis. However, human lesions involve chronic inflammation (e.g., macrophage infiltration), absent in acute this compound models. Combining this compound with high-cholesterol diets or genetic modifications (e.g., ApoE⁻/⁻ mice) improves translational relevance .

Q. Methodological Notes

- Contradiction Handling : Discrepancies in toxicity thresholds (e.g., LOA vs. human data) require cross-validation using in vitro (e.g., SSAO activity assays) and in vivo endpoints .

- Data Reproducibility : Detailed synthesis protocols (e.g., catalyst loading, distillation conditions) must be reported to ensure reproducibility across studies .

Properties

IUPAC Name |

prop-2-en-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7N/c1-2-3-4/h2H,1,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVJKKWFAADXIJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7N, Array | |

| Record name | ALLYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2358 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ALLYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0823 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

30551-89-4 | |

| Record name | Poly(allylamine) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30551-89-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID8024440 | |

| Record name | Allylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8024440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

57.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Allylamine appears as a colorless to light yellow colored liquid with a strong ammonia-like odor. Less dense than water. Vapors are heavier than air. Toxic by inhalation, ingestion and skin absorption. Irritates skin, eyes and mucous membranes. Flash point below 0 °F. Boiling point 130 °F. Used to make pharmaceuticals and other chemicals., Liquid, Colorless to light-yellow liquid with a strong ammonia-like odor; [CHEMINFO], COLOURLESS-TO-YELLOW LIQUID WITH PUNGENT ODOUR. | |

| Record name | ALLYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2358 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Propen-1-amine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Allylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1597 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ALLYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0823 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

131 to 136 °F at 760 mmHg (EPA, 1998), 53.5 °C, 52-53 °C | |

| Record name | ALLYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2358 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Allylamine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2065 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ALLYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0823 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

-20 °F (EPA, 1998), -29 °C (-20 °F) - closed cup, 10 °F (-12 °C) - closed cup, -29 °C c.c. | |

| Record name | ALLYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2358 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Allylamine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2065 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ALLYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0823 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Very soluble (NTP, 1992), In water, 1X10+6 mg/L at 20 °C /miscible/, Miscible with water, Miscible with alcohol, chloroform, ether, Solubility in water: miscible | |

| Record name | ALLYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2358 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Allylamine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2065 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ALLYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0823 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.76 at 68 °F (EPA, 1998) - Less dense than water; will float, 0.760 at 20 °C/20 °C, Relative density (water = 1): 0.8 | |

| Record name | ALLYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2358 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Allylamine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2065 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ALLYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0823 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

2 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 2.0 (Air = 1), Relative vapor density (air = 1): 2.0 | |

| Record name | ALLYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2358 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Allylamine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2065 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ALLYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0823 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

242.0 [mmHg], 242 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 26.3 | |

| Record name | Allylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1597 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Allylamine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2065 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ALLYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0823 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless to light yellow liquid | |

CAS No. |

107-11-9 | |

| Record name | ALLYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2358 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Allylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107-11-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107119 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ALLYLAMINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7600 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Allyl Amine | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/allyl-amine-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | 2-Propen-1-amine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Allylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8024440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Allylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.150 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALLYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48G762T011 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Allylamine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2065 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ALLYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0823 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-126 °F (NTP, 1992), -88.2 °C, -88 °C | |

| Record name | ALLYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2358 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Allylamine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2065 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ALLYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0823 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.